molecular formula C2H8BrNO B1617501 2-Aminoethanol hydrobromide CAS No. 23382-12-9

2-Aminoethanol hydrobromide

Cat. No. B1617501
CAS RN: 23382-12-9
M. Wt: 142 g/mol
InChI Key: IKJAVHKRVPYFOD-UHFFFAOYSA-N
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Description

2-Aminoethanol hydrobromide, also known as Ethanol, 2-amino-, hydrobromide, is a compound with the molecular formula C2H8BrNO . It has an average mass of 141.995 Da and a monoisotopic mass of 140.978912 Da .


Synthesis Analysis

The synthesis of this compound can be accomplished by adding HBr to labeled HOCH2CH2NH2-HCl and refluxing overnight . The bromoethylamine salt is obtained in an 87% yield .


Molecular Structure Analysis

The molecular structure of this compound consists of a primary amine and a primary alcohol . The molecule is bifunctional, containing both these functional groups .


Physical And Chemical Properties Analysis

This compound is a colorless, viscous liquid with an unpleasant, ammonia-like odor . It has a density of 1.0117 g/cm3 .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Oxazolines and Imidazolines : 2-Aminoethanol is utilized in the synthesis of various 2-oxazolines from aromatic aldehydes, as demonstrated by Sayama (2006) in the study using pyridinium hydrobromide perbromide in water at room temperature. This process also yields 2-imidazolines from aromatic aldehydes and ethylenediamine under similar conditions (Sayama, 2006).

  • Sonogashira Reaction in Water : Batchu et al. (2005) demonstrated that 2-Aminoethanol facilitates the Sonogashira reaction, a coupling process of aryl halides with terminal alkynes, under palladium/charcoal–copper catalysis in water. This method provides a mild approach for synthesizing arylalkynes (Batchu et al., 2005).

  • Peptide Synthesis : Harris et al. (2011) improved the preparation of aminomethyl polystyrene resin using 2-Aminoethanol, which is significant in solid-phase peptide synthesis. This method offers better purification and by-product removal compared to traditional approaches (Harris et al., 2011).

Agricultural and Environmental Applications

  • Improving Drought Tolerance in Barley : Mascher et al. (2005) found that pre-treatment with 2-Aminoethanol enhances the drought tolerance in barley (Hordeum vulgare L.), leading to increased grain yield and stimulated activity of superoxide dismutases (SOD) enzymes, important for oxidative stress protection in plants (Mascher et al., 2005).

  • Study of Atmospheric Chemistry : Studies like Karl et al. (2011) and da Silva (2012) have explored the degradation and atmospheric chemistry of 2-Aminoethanol, particularly its reaction with hydroxyl radicals and subsequent environmental impacts. These studies provide insights into the behavior of 2-Aminoethanol in environmental settings, which is crucial for understanding its ecological footprint (Karl et al., 2011) (da Silva, 2012).

Chemical and Physical Properties Study

  • Molecular Conformation and Structure : Tubergen et al. (2003) examined the effect of solvent on the molecular conformation of 2-Aminoethanol, particularly its van der Waals complexes with water and argon. This research helps in understanding the molecular interactions and structure of 2-Aminoethanol in different environments (Tubergen et al., 2003).

  • Degradation Study : The chemical degradation of Poly(2-aminoethyl methacrylate), which involves 2-Aminoethanol, was studied by Thompson et al. (2008). They investigated how temperature, pH, and concentration affect the degradation rate, providing insights into the stability and reactivity of 2-Aminoethanol-based polymers (Thompson et al., 2008).

Safety and Hazards

2-Aminoethanol hydrobromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause irritation to the eyes, skin, and respiratory system, and may also cause drowsiness .

Mechanism of Action

Target of Action

2-Aminoethanol, also known as ethanolamine or monoethanolamine (MEA), is a naturally occurring organic chemical compound . It is an important part of the essential structural phospholipids which occur in large amounts in all biological membranes .

Mode of Action

The molecule is bifunctional, containing both a primary amine and a primary alcohol . In keeping with its natural role in phospholipid metabolism, 2-aminoethanol rapidly enters intermediary metabolism . The irritative effects of 2-aminoethanol on skin and mucous membranes are attributed to the alkalinity of the substance .

Biochemical Pathways

2-Aminoethanol is the alcohol component in phosphatidyl ethanolamine and phosphatidyl choline . These are important components of cellular membranes. The chemical reactions and pathways resulting in the formation of ethanolamine (2-aminoethanol) are an important part of phospholipid metabolism .

Pharmacokinetics

After administration, 2-aminoethanol rapidly enters intermediary metabolism . Eight hours after intraperitoneal administration of [1,2-14C]-2-aminoethanol to Wistar rats, 49.2% of the administered radioactivity was detected in the liver and a total of 4.88% in the brain, spleen, kidney, heart, and diaphragm; 11.5% was exhaled as CO2 . Of the radioactivity in the organs, 85% was found in the lipid fraction .

Result of Action

After inhalation, oral administration, and dermal application, 2-aminoethanol is of low acute toxicity in various species of animals . After direct contact with the skin or mucous membranes, 2-aminoethanol causes severe irritation or even corrosion, depending on the concentration and duration of exposure . After continuous medium-term exposure to concentrations as low as 5 ml/m3, fur loss and lethargy develop in the rat and dog . Higher concentrations can cause a decrease in body weight and liver and kidney damage .

properties

IUPAC Name

2-aminoethanol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO.BrH/c3-1-2-4;/h4H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJAVHKRVPYFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066887
Record name 2-Aminoethanol hydrobromide
Source EPA DSSTox
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Molecular Weight

142.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23382-12-9
Record name Ethanol, 2-amino-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23382-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-amino-, hydrobromide (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-amino-, hydrobromide (1:1)
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Record name 2-Aminoethanol hydrobromide
Source EPA DSSTox
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Record name 2-aminoethanol hydrobromide
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Record name 2-Aminoethanol hydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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